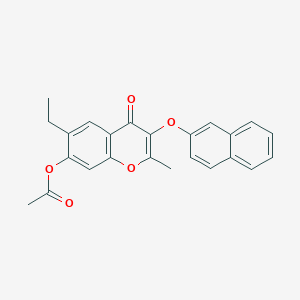![molecular formula C18H23FN4O B6119752 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
作用機序
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone works by inhibiting the activity of BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition leads to cell death and tumor regression. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to be a potent and selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of immune cells such as macrophages and dendritic cells. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the major advantages of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is its potency and selectivity for BTK, which makes it a useful tool for studying the role of this protein in cancer biology. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to be effective against cancer cells that are resistant to other therapies, which makes it a promising candidate for combination therapy. However, one limitation of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
将来の方向性
There are several future directions for the study of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone. One area of research is the development of combination therapies that include 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, as it has been shown to have synergistic effects with other anticancer agents. Another area of research is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is also an area of active research.
合成法
The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material is 2-chloro-6-methyl-5-propylpyrimidin-4(3H)-one, which is treated with potassium carbonate and 2-fluoroaniline to form the intermediate 2-(2-fluorophenyl)-6-methyl-5-propylpyrimidin-4(3H)-one. This intermediate is then reacted with piperazine in the presence of a palladium catalyst to form the final product, 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone.
科学的研究の応用
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent antitumor activity both in vitro and in vivo, and to be effective against cancer cells that are resistant to other therapies. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to have synergistic effects when used in combination with other anticancer agents.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-3-6-14-13(2)20-18(21-17(14)24)23-11-9-22(10-12-23)16-8-5-4-7-15(16)19/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGMVBNVXIKREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6119677.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)